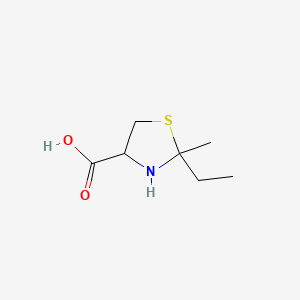
4-Thiazolidinecarboxylic acid, 2-ethyl-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolidinecarboxylic acid, 2-ethyl-2-methyl- is a heterocyclic compound with a five-membered ring structure containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-thiazolidinecarboxylic acid, 2-ethyl-2-methyl- typically involves the reaction between primary amines, aldehydes, and mercaptoacetic acid. This reaction is often carried out in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) under reflux conditions . The reaction proceeds through a one-pot multicomponent reaction (MCR) mechanism, resulting in the formation of the desired thiazolidine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 4-Thiazolidinecarboxylic acid, 2-ethyl-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
4-Thiazolidinecarboxylic acid, 2-ethyl-2-methyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-thiazolidinecarboxylic acid, 2-ethyl-2-methyl- involves its interaction with molecular targets and pathways within biological systems. The compound can form stable thiazolidine rings through condensation reactions with aldehydes and ketones. This bioorthogonal reaction is highly specific and occurs under physiological conditions without the need for toxic catalysts . The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its reactivity and binding affinity to target molecules, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
L-Thiaproline: Another thiazolidine derivative with similar structural features but different functional groups.
2,2-Dimethyl-4-thiazolidinecarboxylic acid: A closely related compound with two methyl groups at the 2-position.
Uniqueness: 4-Thiazolidinecarboxylic acid, 2-ethyl-2-methyl- stands out due to its unique combination of ethyl and methyl groups at the 2-position, which imparts distinct chemical properties and reactivity. This structural variation allows for specific interactions with biological targets and enhances its utility in various applications .
Properties
CAS No. |
56595-20-1 |
|---|---|
Molecular Formula |
C7H13NO2S |
Molecular Weight |
175.25 g/mol |
IUPAC Name |
2-ethyl-2-methyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C7H13NO2S/c1-3-7(2)8-5(4-11-7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
HKDAFCRJEPXVCP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(NC(CS1)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















